(S)-2-Amino-N-methylpropanamide hydrochloride
Overview
Description
“(S)-2-Amino-N-methylpropanamide hydrochloride” is a hydrochloride salt of an organic base, specifically an amine . Hydrochlorides are commonly used in pharmaceuticals to improve the water solubility of drugs .
Molecular Structure Analysis
The molecular structure of “(S)-2-Amino-N-methylpropanamide hydrochloride” would likely involve the amine group (-NH2) and a methyl group (-CH3) attached to a central carbon atom, with an additional amide group (-CONH2) also attached to the central carbon. The hydrochloride part indicates that a hydrogen chloride (HCl) molecule has been added, likely forming a salt with the amine group .
Scientific Research Applications
Enantioselective Hydrolysis
A novel S-enantioselective amidase, acting on a compound closely related to (S)-2-Amino-N-methylpropanamide hydrochloride, was purified from Arthrobacter sp. S-2. This enzyme is significant for yielding specific enantiomers of related compounds, which has implications in asymmetric synthesis and pharmaceutical applications (Fuhshuku et al., 2015).
Antihistaminic and Biological Activities
Research on derivatives of carboxyterfenadine, which includes structures similar to (S)-2-Amino-N-methylpropanamide, shows potential in antihistaminic and anticholinergic activities. This finding is crucial for the development of new pharmacological agents (Arayne et al., 2017).
One-Pot Synthesis Methodologies
A study developed a one-pot synthesis of enantiopure derivatives closely related to (S)-2-Amino-N-methylpropanamide. This method is relevant for synthesizing compounds with precision in stereochemistry, which is important in drug design and organic synthesis (Li et al., 2013).
Corrosion Inhibition Studies
Theoretical studies involving amino acid compounds similar to (S)-2-Amino-N-methylpropanamide have been conducted to explore their inhibitive properties on mild steel. This research provides insights into the potential use of such compounds as corrosion inhibitors (Gómez et al., 2005).
Immunosuppressive Activity
Research into 2-substituted 2-aminopropane-1,3-diols, structurally related to (S)-2-Amino-N-methylpropanamide, has been conducted to evaluate their potential as immunosuppressive agents. This can contribute to the development of new drugs for organ transplantation (Kiuchi et al., 2000).
Substrate Specificity in Amidase
The amidase from Klebsiella oxytoca, which acts on compounds similar to (S)-2-Amino-N-methylpropanamide, was studied for its substrate specificity. This research helps in understanding the enzyme's potential applications in biotransformations (Shaw & Naughton, 2004).
Cytotoxicity in Cancer Research
Functionalized amino acid derivatives, structurally related to (S)-2-Amino-N-methylpropanamide, were synthesized and evaluated for cytotoxicity against human cancer cell lines. This research provides insights into designing new anticancer agents (Kumar et al., 2009).
Hydrogel Applications in Environmental Science
The synthesis of starch-g-tetrapolymer hydrogel, which includes monomers related to (S)-2-Amino-N-methylpropanamide, was optimized for the removal of heavy metals and dyes. This research has significant environmental implications in pollution control and waste management (Mondal et al., 2019).
properties
IUPAC Name |
(2S)-2-amino-N-methylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-3(5)4(7)6-2;/h3H,5H2,1-2H3,(H,6,7);1H/t3-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWFDFLWTAIHRE-DFWYDOINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595071 | |
Record name | N-Methyl-L-alaninamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-N-methylpropanamide hydrochloride | |
CAS RN |
61275-22-7 | |
Record name | N-Methyl-L-alaninamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-N-methylpropanamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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